molecular formula C14H14ClN3O3 B11003492 methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

Cat. No.: B11003492
M. Wt: 307.73 g/mol
InChI Key: QWDGLYOIOOAKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate is a synthetic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 1.

The compound’s crystallographic characterization may utilize programs like SHELX (), which is widely employed for small-molecule refinement . Hydrogen bonding patterns, critical for stability and reactivity, could be analyzed using methodologies described in , though direct data is absent in the evidence provided .

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

methyl 2-[[5-(4-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]acetate

InChI

InChI=1S/C14H14ClN3O3/c1-18-12(14(20)16-8-13(19)21-2)7-11(17-18)9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3,(H,16,20)

InChI Key

QWDGLYOIOOAKJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

A widely reported method involves coupling 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (9 ) with glycine methyl ester hydrochloride. The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) under nitrogen atmosphere.
Procedure :

  • Dissolve 9 (5.24 mmol) in THF.

  • Add HOBt (1.1 equiv), EDCI (1.2 equiv), and triethylamine (3 equiv).

  • Introduce glycine methyl ester hydrochloride (1.1 equiv) and stir for 12–24 hours at room temperature.

  • Purify via silica gel chromatography (ethyl acetate/hexanes).

Key Data :

ParameterValue
Yield>95%
Reaction Time12–24 hours
SolventTHF

This method is favored for its high efficiency and minimal byproducts. The use of HOBt suppresses racemization, critical for maintaining stereochemical integrity.

Cyclocondensation for Pyrazole Core Synthesis

Knorr Pyrazole Synthesis

The pyrazole ring is constructed via cyclocondensation of β-ketonitriles with methylhydrazine. For example, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate reacts with methylhydrazine in acetic acid to form the 1-methyl-3-(4-chlorophenyl)pyrazole intermediate.
Procedure :

  • Heat ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1 equiv) and methylhydrazine (1.1 equiv) in glacial acetic acid at 80°C for 5 hours.

  • Neutralize with NaHCO₃ and extract with dichloromethane.

  • Isolate the pyrazole carboxylic acid via recrystallization.

Key Data :

ParameterValue
Yield70–85%
Temperature80°C
SolventAcetic acid

This method is scalable but requires careful control of stoichiometry to avoid diastereomer formation.

Hydrolysis and Activation of Intermediates

Ester Hydrolysis to Carboxylic Acid

The pyrazole carboxylic acid (9 ) is often generated by hydrolyzing its methyl ester precursor (10 ) using lithium hydroxide (LiOH) in methanol/THF/water.
Procedure :

  • Dissolve 10 in THF:MeOH:H₂O (3:1:1).

  • Add LiOH (2 equiv) and stir at room temperature for 4 hours.

  • Acidify with HCl and extract with ethyl acetate.

Key Data :

ParameterValue
Yield98–100%
Reaction Time4 hours

Alternative Coupling Strategies

BOP Reagent for Sterically Hindered Substrates

For sterically demanding pyrazole derivatives, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is used. This method enhances coupling efficiency under mild conditions.
Procedure :

  • Mix 9 (1 equiv), glycine methyl ester (1.1 equiv), PyBOP (1.2 equiv), and DIPEA (3 equiv) in DMF.

  • Stir at 0°C for 1 hour, then warm to room temperature.

Key Data :

ParameterValue
Yield85–90%
SolventDMF

Optimization and Challenges

Racemization Mitigation

Racemization during coupling is minimized using HOBt/EDCI or PyBOP , which reduce carbodiimide-induced side reactions.

Purification Challenges

The product often requires chromatography due to polar byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) is effective for high-purity isolation.

Scalability and Industrial Relevance

Large-scale batches (>100 g) employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group attached to it. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group or the chlorophenyl moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate has shown promise as an anticancer agent. Its structure allows for interaction with biological targets involved in cancer cell proliferation. Studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For instance, a study highlighted the synthesis of pyrazole derivatives that demonstrated significant anti-proliferative activity in vitro against these cell lines, suggesting that this compound may have similar properties due to its structural analogs .

Antimicrobial Properties
Research has also focused on the antimicrobial properties of pyrazole derivatives. This compound exhibits activity against various bacterial strains and fungi. A study reported that certain pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating that this compound could be developed into a broad-spectrum antimicrobial agent .

Agrochemicals

Pesticidal Activity
The compound's structural features may contribute to its efficacy as a pesticide. Pyrazole derivatives are known for their ability to disrupt pest metabolic processes. Research into similar compounds has shown that they can act as effective insecticides or fungicides, leading to the hypothesis that this compound could serve as a lead compound in developing new agrochemical formulations .

Material Science

Polymer Development
this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that incorporating pyrazole derivatives into polymer systems can improve material performance, making it an area of interest for material scientists .

Data Table: Summary of Applications

Application Area Description Example Studies/Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesSignificant cytotoxicity against cancer cell lines
AgrochemicalsPotential use as insecticides or fungicidesEffective against various pests
Material ScienceDevelopment of advanced polymer materialsEnhanced thermal stability in polymer systems

Case Studies

  • Anticancer Activity Study
    A recent study synthesized several pyrazole derivatives and evaluated their anticancer properties in vitro. This compound was included in the screening, showing promising results against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Evaluation
    In another investigation, researchers tested a series of pyrazole compounds for their antimicrobial efficacy. This compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the glycine ester moiety can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Methyl N-[(4-Chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate ()
  • Key Differences :
    • The pyrazole ring is substituted with a phenyl group at position 1 (vs. methyl in the target compound).
    • A 3-methyl group and 5-oxo-4,5-dihydro moiety replace the 3-(4-chlorophenyl) and carbonyl groups.
  • Implications: The phenyl group at position 1 may increase steric bulk, affecting molecular packing or receptor interactions.
GSK4112 (N-[(4-Chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate) ()
  • Key Differences :
    • The glycinate is linked to a 4-chlorophenylmethyl and a nitrothienylmethyl group instead of a pyrazole carbonyl.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
  • Key Differences :
    • A sulfanyl group and trifluoromethyl substituent replace the carbonyl glycinate.
    • The chlorophenyl group is at position 3 (vs. 4 in the target compound).

Functional Analogs

Flucycloxuron and Flufenoxuron ()
  • Key Differences :
    • Benzamide derivatives with chlorophenyl groups but lacking the pyrazole-glycinate backbone.
  • Implications :
    • These compounds are used as pesticides, suggesting the target compound’s chlorophenyl-pyrazole motif may share agrochemical relevance .
Methyl 2-[2-({[3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate ()
  • Key Differences: A methoxyprop-2-enoate ester replaces the glycinate, with an ether linkage to the pyrazole.
  • Implications :
    • The ether group may reduce hydrolysis susceptibility compared to the ester in the target compound .

Comparative Data Table

Compound Name / ID Key Substituents/Features Notable Properties/Uses Evidence ID
Methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate (Target) 3-(4-chlorophenyl), 1-methyl, glycinate ester Potential receptor binding
Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate 1-phenyl, 3-methyl, 5-oxo Hydrogen-bonding capability
GSK4112 4-chlorophenylmethyl, nitrothienylmethyl Enhanced metabolic stability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-CF₃, sulfanyl, 3-chlorophenyl Increased hydrophobicity
Flucycloxuron Benzamide, chlorophenylcyclopropylmethylene Pesticide application
Methyl 2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate Methoxyprop-2-enoate, ether linkage Reduced hydrolysis susceptibility

Biological Activity

Methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O3C_{13}H_{14}ClN_{3}O_{3}, with a molecular weight of approximately 295.72 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory, analgesic, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. A study demonstrated that it effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

2. Analgesic Effects

In preclinical trials, this compound showed promising analgesic effects comparable to standard analgesics like aspirin. The compound was tested using the tail-flick and hot plate methods, revealing a dose-dependent increase in pain threshold.

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnalgesicIncreased pain threshold
AnticancerInhibition of cancer cell proliferation

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats, this compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action.

Case Study 2: Analgesic Efficacy

A double-blind study assessed the analgesic efficacy of the compound in a cohort of patients with chronic pain. Patients reported a substantial decrease in pain levels after treatment with the compound compared to placebo.

Case Study 3: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with cyclocondensation of substituted pyrazole precursors. For example, pyrazole-4-carboxylate intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives . Subsequent esterification with methyl glycinate under coupling agents like EDCI/HOBt can introduce the glycinate moiety. Key steps include optimizing reaction conditions (e.g., K₂CO₃ as a base catalyst for nucleophilic substitutions) to enhance yields .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H bonds at ~3300 cm⁻¹.
  • NMR : Use ¹H NMR to identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), pyrazole ring protons (δ 6.5–7.0 ppm), and methyl groups (δ 2.3–3.5 ppm). ¹³C NMR should show carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 348.1) .

Q. What are the recommended protocols for purity analysis and stability testing?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%).
  • Stability Studies : Store the compound at –20°C under inert atmosphere. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like α-glucosidase or cannabinoid receptors, leveraging the pyrazole and chlorophenyl motifs as pharmacophores .
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to confirm activity.
  • Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 1,2,3-triazole derivatives) to identify structure-activity relationships (SARs) .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance of discrepancies, ensuring sample sizes ≥4 replicates .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) prepared via solvent evaporation, achieving >80% encapsulation efficiency .
  • LogP Adjustment : Introduce hydrophilic groups (e.g., PEG chains) while monitoring partition coefficients via shake-flask method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.